AM1 vs. AM2 Receptor Binding Affinity: Adrenomedullin (13-52) (human) Displays Distinct pIC50 Values Across Receptor Subtypes
Adrenomedullin (13-52) (human) exhibits a measurable difference in binding affinity between AM1 and AM2 receptors. At rat AM1 receptors, it functions as a full agonist with a pIC50 range of 8.7–9.3 (corresponding to IC50 values of approximately 0.5–2.0 nM). At mouse AM2 receptors, the pIC50 is 8.2 (corresponding to an IC50 of approximately 6.3 nM) [1]. This represents an approximately 3- to 12-fold higher affinity for AM1 compared to AM2, depending on the specific endpoint within the reported range.
| Evidence Dimension | Receptor binding affinity (pIC50) |
|---|---|
| Target Compound Data | AM1 receptor: pIC50 8.7–9.3 (full agonist); AM2 receptor (mouse): pIC50 8.2 (full agonist) |
| Comparator Or Baseline | AM2 receptor (mouse) as comparator for AM1; AM1 receptor as comparator for AM2 |
| Quantified Difference | AM1 affinity 0.5–1.1 log units higher than AM2 (approx. 3–12× difference in IC50) |
| Conditions | Recombinant receptor binding assays; species: rat AM1, mouse AM2 |
Why This Matters
This quantifiable selectivity difference informs receptor subtype-specific experimental design, enabling researchers to choose ADM(13–52) over full-length ADM or other fragments when differential AM1/AM2 engagement is a critical variable.
- [1] IUPHAR/BPS Guide to Pharmacology. Adrenomedullin ligand page. Ligand ID: 697. Biology tab, AM1 and AM2 receptor data. View Source
